N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine
Overview
Description
N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine is a chemical compound characterized by its bromo and fluoro substituents on the phenyl ring, and a hydroxylamine functional group
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The compound can be synthesized by initially introducing a bromo group to the phenyl ring followed by a fluorination step.
Hydroxylamine Formation:
Industrial Production Methods: Industrial production typically involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific solvents to optimize the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oximes.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Substitution reactions at the bromo or fluoro positions are possible, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed:
Oximes
Amines
Substituted derivatives
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases. Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, often involving the formation of covalent bonds with specific functional groups. The exact pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
N-[2-chloro-1-(4-fluorophenyl)ethylidene]hydroxylamine
N-[2-bromo-1-(3-fluorophenyl)ethylidene]hydroxylamine
Uniqueness: The presence of both bromo and fluoro substituents on the phenyl ring distinguishes this compound from its similar counterparts, potentially leading to unique reactivity and applications.
This comprehensive overview provides a detailed insight into N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine, highlighting its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-5-8(11-12)6-1-3-7(10)4-2-6/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGORWQMWPIUIGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381696 | |
Record name | N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334709-76-1 | |
Record name | N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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